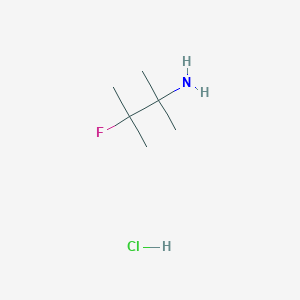

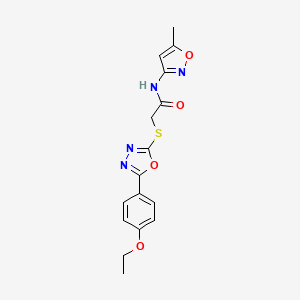

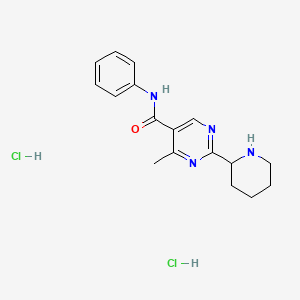

![molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7](/img/structure/B2413346.png)

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is also an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation with IC50 of 2 μM .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are similar to the requested compound, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular formula of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is C9H9NOS . The molecular weight is 179.24 . The InChI code is 1S/C7H5NOS/c9-7-5-2-4-10-6 (5)1-3-8-7/h1-4H, (H,8,9) .Applications De Recherche Scientifique

Electrochromic Properties

- Electrochromic Polymers: A study by Shao et al. (2017) explored the electrochromic properties of polymers derived from thieno[3,2-b]thiophene, a compound structurally similar to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one. These polymers showed color change properties with fast response times, high contrast, and coloration efficiency, especially in the near-infrared region. This research suggests potential applications in electrochromic devices (Shao et al., 2017).

Synthesis of Novel Compounds

- Novel Synthesis Methods: Larionova et al. (2013) developed a new method for synthesizing substituted thieno[3,2-b]pyridines, indicating the potential for creating diverse derivatives of thieno[3,2-c]pyridin-4-one for various applications (Larionova et al., 2013).

Pharmaceutical Applications

- Anticancer Activity: Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, demonstrating that one of the compounds showed promising anticancer activity across a range of cancer cell lines. This suggests potential pharmaceutical applications for derivatives of thieno[3,2-c]pyridin-4-one (Altug et al., 2011).

Crystallography

- X-ray Crystallographic Studies: Klemm et al. (1999) reported the X-ray crystallographic data for various thienopyridines, providing insights into the structural characteristics of these compounds. This data is crucial for understanding the properties and potential applications of thieno[3,2-c]pyridin-4-one (Klemm et al., 1999).

Material Science

- Synthesis of Key Intermediates: Zhong Weihui (2013) synthesized 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, highlighting the role of such compounds in material science and pharmaceutical synthesis (Zhong Weihui, 2013).

Orientations Futures

The future directions for the study and application of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” and similar compounds could involve further exploration of their diverse biological activities and potential uses in medicine and other fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propriétés

IUPAC Name |

2-ethyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOSUCACFAQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)C=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

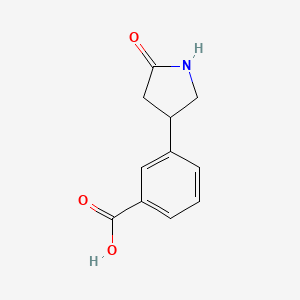

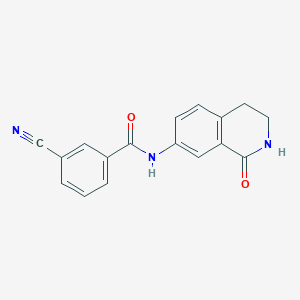

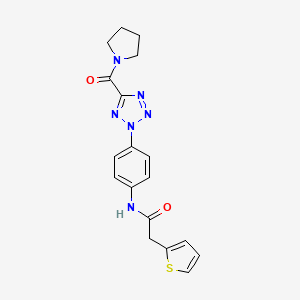

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

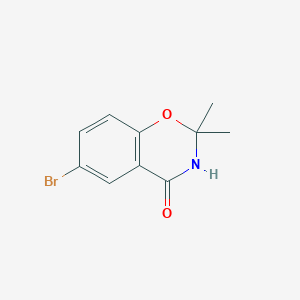

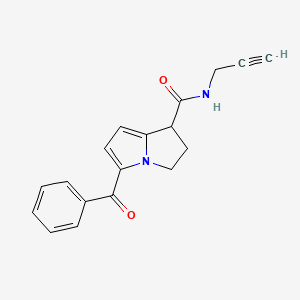

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

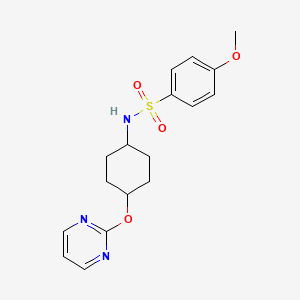

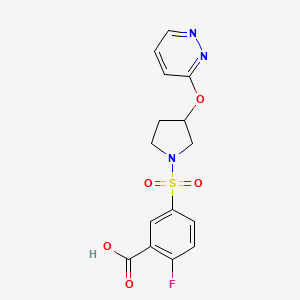

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)